1-(4-Ethoxyphenyl)-3-(4-methoxybenzyl)thiourea
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Overview
Description
1-(4-Ethoxyphenyl)-3-(4-methoxybenzyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound is characterized by the presence of ethoxy and methoxy groups attached to the phenyl and benzyl rings, respectively, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 1-(4-Ethoxyphenyl)-3-(4-methoxybenzyl)thiourea typically involves the reaction of 4-ethoxyaniline with 4-methoxybenzyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve the use of continuous flow reactors to enhance the efficiency and scalability of the synthesis process. These methods often employ catalysts and optimized reaction conditions to achieve high yields and minimize by-products.
Chemical Reactions Analysis
1-(4-Ethoxyphenyl)-3-(4-methoxybenzyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the thiourea moiety, leading to the formation of various derivatives. Common reagents include alkyl halides and acyl chlorides.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to produce corresponding amines and thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Ethoxyphenyl)-3-(4-methoxybenzyl)thiourea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It is often used in bioassays to evaluate its effects on various biological targets.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with specific molecular targets. It has shown promise in preclinical studies for the treatment of certain diseases.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxyphenyl)-3-(4-methoxybenzyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
1-(4-Ethoxyphenyl)-3-(4-methoxybenzyl)thiourea can be compared with other thiourea derivatives, such as:
1-(4-Methoxyphenyl)-3-(4-methoxybenzyl)thiourea: This compound has similar structural features but lacks the ethoxy group, which may affect its reactivity and biological activity.
1-(4-Ethoxyphenyl)-3-(4-chlorobenzyl)thiourea:
1-(4-Ethoxyphenyl)-3-(4-methylbenzyl)thiourea: The methyl group provides different steric and electronic effects compared to the methoxy group, leading to variations in reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-[(4-methoxyphenyl)methyl]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-3-21-16-10-6-14(7-11-16)19-17(22)18-12-13-4-8-15(20-2)9-5-13/h4-11H,3,12H2,1-2H3,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWCXGKXLWWTZPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)NCC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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